molecular formula C14H14N2O3S B5796544 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone

6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone

Cat. No. B5796544
M. Wt: 290.34 g/mol
InChI Key: XDRAWJLYSDTNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone, also known as DMITI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMITI is a synthetic molecule that belongs to the class of isoindolinone compounds and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone can inhibit the activity of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress and enhance the activity of antioxidant enzymes, such as SOD and CAT.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone has several advantages for lab experiments, including its synthetic nature, high purity, and stability. However, there are also some limitations associated with its use, including its potential toxicity and limited solubility in water.

Future Directions

There are several potential future directions for the study of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone, including its potential therapeutic applications in various fields of science, such as cancer research, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone and its potential therapeutic benefits. Additionally, studies are needed to evaluate the safety and toxicity of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone in vivo.

Synthesis Methods

The synthesis of 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone involves a multi-step process that includes the reaction of 2-bromo-5-methylthiazole with 4-methoxyphenol in the presence of a base to form the intermediate product. This intermediate product is then subjected to a series of reactions, including bromination, cyclization, and demethylation, to produce the final product, 6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone.

Scientific Research Applications

6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-1-isoindolinone has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

properties

IUPAC Name

6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-6-15-14(20-8)16-7-9-4-5-10(18-2)12(19-3)11(9)13(16)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRAWJLYSDTNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-(5-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one

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